molecular formula C12H23NO6S2 B562578 [Bis(t-Boc)amino]methyl Methanethiosulfonate CAS No. 1190009-49-4

[Bis(t-Boc)amino]methyl Methanethiosulfonate

Cat. No.: B562578
CAS No.: 1190009-49-4
M. Wt: 341.437
InChI Key: FZNXHBNNTGBLEP-UHFFFAOYSA-N
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Description

[Bis(t-Boc)amino]methyl Methanethiosulfonate is a compound with the molecular formula C12H23NO6S2 and a molecular weight of 341.44 g/mol. It is primarily used in organic synthesis and is known for its utility in various chemical reactions. The compound is characterized by its white solid appearance and slight solubility in chloroform and methanol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [Bis(t-Boc)amino]methyl Methanethiosulfonate typically involves the reaction of tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]-N-(methylsulfonylsulfanylmethyl)carbamate with appropriate reagents under controlled conditions. The reaction is carried out at a temperature range of 92-94°C, and the product is purified to obtain a white solid.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented.

Chemical Reactions Analysis

Types of Reactions

[Bis(t-Boc)amino]methyl Methanethiosulfonate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the compound into simpler thiol derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methanethiosulfonate group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfonic acids, thiols, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

[Bis(t-Boc)amino]methyl Methanethiosulfonate has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is utilized in proteomics research for labeling and modifying proteins.

    Industry: The compound is used in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of [Bis(t-Boc)amino]methyl Methanethiosulfonate involves its reactivity with nucleophiles and electrophiles. The compound can form covalent bonds with target molecules, leading to modifications in their structure and function. This reactivity is primarily due to the presence of the methanethiosulfonate group, which is highly reactive towards nucleophiles.

Comparison with Similar Compounds

Similar Compounds

    Methanesulfonothioic Acid S-[[(1,1-dimethylethoxy)carbonyl]amino]methyl Ester: Similar in structure but lacks the bis(t-Boc) protection.

    tert-Butyl N-[(2-methylpropan-2-yl)oxycarbonyl]-N-(methylsulfonylsulfanylmethyl)carbamate: Another related compound used in organic synthesis.

Uniqueness

What sets [Bis(t-Boc)amino]methyl Methanethiosulfonate apart is its dual Boc protection, which provides enhanced stability and reactivity in various chemical reactions. This makes it a valuable compound in both research and industrial applications.

Properties

IUPAC Name

tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]-N-(methylsulfonylsulfanylmethyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO6S2/c1-11(2,3)18-9(14)13(8-20-21(7,16)17)10(15)19-12(4,5)6/h8H2,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZNXHBNNTGBLEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(CSS(=O)(=O)C)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30652475
Record name S-{[Bis(tert-butoxycarbonyl)amino]methyl} methanesulfonothioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30652475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190009-49-4
Record name S-{[Bis(tert-butoxycarbonyl)amino]methyl} methanesulfonothioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30652475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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